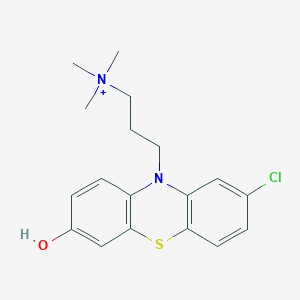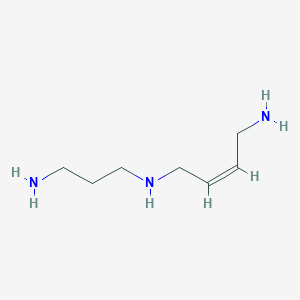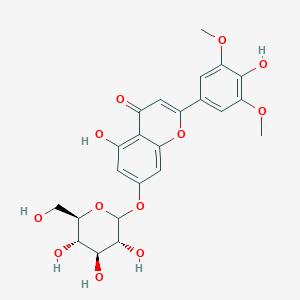
Ptelatoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ptelatoside A is a phenolic glycoside compound isolated from the bracken fern, Pteridium aquilinum var. latiusculum. . This compound is notable for its unique structure, which includes a phenolic moiety attached to a glycosyl unit. This compound has garnered interest due to its potential biological activities and its presence in plants known for their diverse secondary metabolites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ptelatoside A involves the glycosylation of p-hydroxystyrene derivatives. The process typically starts with the preparation of p-hydroxystyrene, which is then subjected to glycosylation reactions using glycosyl donors under acidic or enzymatic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or glycosyltransferases to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in biotechnological methods, such as the use of genetically modified plant cell cultures, have shown promise in producing phenolic glycosides like this compound in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Ptelatoside A undergoes various chemical reactions, including:
Oxidation: The phenolic moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the ethenyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups in the glycosyl unit can participate in substitution reactions to form different glycosides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Glycosyl donors and Lewis acids or glycosyltransferases for glycosylation reactions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic derivatives.
Reduction Products: Saturated glycosides.
Substitution Products: Various glycosides depending on the glycosyl donor used.
Applications De Recherche Scientifique
Ptelatoside A has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of phenolic glycosides.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Ptelatoside A is not fully understood, but it is believed to involve interactions with cellular enzymes and receptors due to its phenolic and glycosidic structure. The phenolic moiety may participate in redox reactions, while the glycosyl unit could influence the compound’s solubility and bioavailability . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Ptelatoside A is similar to other phenolic glycosides such as:
Ptelatoside B: Another glycoside isolated from the same plant, differing in the glycosyl unit attached to the phenolic moiety.
4-Vinylphenol β-primeveroside: A related compound produced through biotechnological methods, sharing a similar phenolic structure.
Uniqueness: this compound is unique due to its specific glycosylation pattern and the presence of an ethenyl group in the phenolic moiety. This structural uniqueness contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
90899-20-0 |
|---|---|
Formule moléculaire |
C19H26O10 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H26O10/c1-2-9-3-5-10(6-4-9)28-19-17(25)15(23)14(22)12(29-19)8-27-18-16(24)13(21)11(20)7-26-18/h2-6,11-25H,1,7-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |
Clé InChI |
DZMYOBBWRZTUTA-BMVMOQKNSA-N |
SMILES |
C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
SMILES isomérique |
C=CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O |
SMILES canonique |
C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
melting_point |
183-185°C |
Description physique |
Solid |
Synonymes |
ptelatoside A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1253669.png)



![3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1253677.png)

![Furo[3,2-b]pyridine](/img/structure/B1253681.png)






![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure/B1253693.png)
